molecular formula C9H21NO2 B2634968 (2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol CAS No. 2361608-67-3

(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol

Cat. No. B2634968
CAS RN: 2361608-67-3
M. Wt: 175.272
InChI Key: GXMPGTXMVQAVAL-RKDXNWHRSA-N
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Description

“(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol” is a complex organic compound. It likely contains functional groups such as hydroxyl (-OH) and amino (-NH2) groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds like ®-(-)-2-Butanol are important organic intermediates used in agrochemical, pharmaceutical and dyestuff fields .


Molecular Structure Analysis

The compound likely has a chiral center at the 2nd carbon atom, which is indicated by the (2R) configuration .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, ®-(-)-2-Butanol, a similar compound, is a flammable, colorless liquid that is soluble in three parts water and completely miscible with organic solvents .

Scientific Research Applications

Hydrogen Bonding Dynamics

A study by Czarnecki et al. (2000) utilized two-dimensional near-infrared correlation spectroscopy to examine the hydrogen bonding dynamics in butanols, which are structurally similar to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol. This research provides insights into the temperature-induced changes in hydrogen bonding in these compounds, contributing to the understanding of their dynamic properties (Czarnecki et al., 2000).

Synthesis of Polyketide Spiroketals

Meilert et al. (2004) explored the asymmetric synthesis of C15 polyketide spiroketals, a process that might involve compounds structurally related to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol. This research is significant for the development of new synthetic routes in organic chemistry and may have implications for the production of pharmaceutical compounds (Meilert et al., 2004).

Solvent Effects on Chemical Properties

Research by Bevilaqua et al. (2004) investigated the solvation behavior of compounds in binary solvent mixtures. This study, focusing on hydroxylic solvents like butanols, which are related to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol, offers valuable insights into the interactions between solvents and solutes, which can be critical in both analytical and synthetic chemistry (Bevilaqua et al., 2004).

Solution Enthalpies of Hydroxylic Compounds

A study by Reis et al. (2012) measured the solution enthalpies of hydroxylic compounds including butanols. Understanding the thermodynamics of compounds similar to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol can be crucial for applications in process engineering and formulation chemistry (Reis et al., 2012).

Biotechnological Applications

Gao et al. (2012) reported on the use of Gluconobacter oxydans in converting 1,2-butanediol to (R)-2-hydroxybutyric acid. This biocatalytic process is relevant to the production of valuable chiral compounds, which might include derivatives of (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol, for pharmaceutical and industrial applications (Gao et al., 2012).

Safety and Hazards

The safety and hazards would depend on the exact compound. For example, 2-Butanol is flammable and may cause eye irritation and drowsiness or dizziness .

Future Directions

The future directions would depend on the specific applications of this compound. Chiral compounds like this one are often important in fields like pharmaceuticals due to the different biological activities of different enantiomers .

properties

IUPAC Name

(2R)-1-[[(2R)-2-hydroxybutyl]-methylamino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-4-8(11)6-10(3)7-9(12)5-2/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMPGTXMVQAVAL-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)CC(CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CN(C)C[C@@H](CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139026836

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